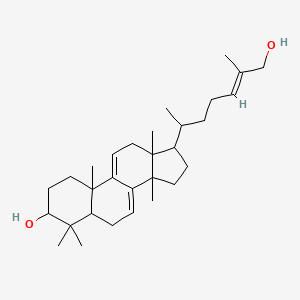

Ganoderol B

Beschreibung

This compound has been reported in Glycine max, Ganoderma pfeifferi, and other organisms with data available.

ganoderma triterpene from Ganoderma lucidum; structure in first source

Eigenschaften

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-20(19-31)9-8-10-21(2)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,11,14,21-22,25-26,31-32H,8,10,12-13,15-19H2,1-7H3/b20-9+/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXXVRDKZLRGTJ-AZIDVCJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201045683 | |

| Record name | Ganoderol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104700-96-1 | |

| Record name | Ganoderol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104700-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104700961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganoderol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201045683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GANODEROL B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z99BBB5WR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ganoderol B: A Technical Guide to its Discovery, Isolation, and Characterization from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a revered mushroom in traditional medicine, is a prolific source of structurally diverse and biologically active secondary metabolites.[1][2][3] Among these, the lanostane-type triterpenoids are of significant interest due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and hypoglycemic effects.[4][5][6][7] Ganoderol B, a tetracyclic triterpenoid identified as (3β,24E)-lanosta-7,9(11),24-trien-3,26-diol, is a prominent member of this class.[8][9] This technical guide provides a comprehensive overview of the discovery, isolation protocols, quantitative data, and biological activities of this compound, serving as a resource for its further investigation and potential therapeutic development.

Discovery and Structural Elucidation

This compound was first isolated from the fruiting bodies of Ganoderma lucidum.[8] It is a lanostane-type triterpenoid, a class of compounds derived from the cyclization of squalene to form the characteristic lanosterol skeleton.[4][10] The structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are standard methods for elucidating the structures of novel natural products.[10][11] Its chemical structure features a hydroxyl group at the C-3 position and a double bond in the side chain, which are thought to be important for its biological activity.[12]

Experimental Protocols: Isolation and Purification

The isolation of this compound from Ganoderma lucidum involves a multi-step process of extraction, fractionation, and chromatography. The following protocols are synthesized from methodologies reported in the literature.[8][11]

Preparation of Starting Material

-

Source: Dried and powdered fruiting bodies or mycelia of Ganoderma lucidum.[8][11] Mycelia can be obtained through two-stage fermentation.[11]

-

Procedure: The raw material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent System: Ethanol is commonly used for the initial extraction.[11] Some protocols also utilize chloroform.[8][13]

-

Methodology:

Solvent Partitioning and Fractionation

-

Objective: To separate compounds based on their polarity and enrich the triterpenoid fraction.

-

Methodology:

-

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate.[11]

-

A chloroform extract can be partitioned to yield an acidic, basic, and neutral fraction. This compound is found in the neutral fraction.[8]

-

Chromatographic Purification

-

Techniques: A combination of chromatographic methods is essential to isolate this compound to a high degree of purity.

-

Protocol 1: Silica Gel Column Chromatography followed by HPLC [8]

-

The enriched neutral fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by repeated preparative High-Performance Liquid Chromatography (p-HPLC) to yield the pure compound.[8]

-

-

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) [11]

-

A crude triterpenoid sample is prepared by extracting mycelia with ethanol followed by petroleum ether.[11]

-

This crude sample is then purified using recycling HSCCC.[11]

-

An optimized two-phase solvent system of n-hexane-ethyl acetate-methanol-water is employed. A common ratio is (7:12:11:5, v/v/v/v).[11]

-

The separation is performed in a single run to obtain this compound.[11]

-

Purity Analysis and Identification

-

Method: The purity of the isolated this compound is determined by analytical HPLC.[11]

-

Identification: The chemical structure is confirmed by comparing its NMR and MS data with published literature values.[11]

Caption: Workflow for the extraction and purification of this compound.

Quantitative Data

Quantitative analysis is crucial for standardizing extraction protocols and evaluating biological efficacy. The following tables summarize key quantitative data for this compound.

Table 1: Isolation Yield and Purity of this compound

| Starting Material | Purification Method | Amount of Crude Sample (mg) | Yield of this compound (mg) | Purity (%) | Reference |

| G. lucidum Mycelia | HSCCC | 300 | 16.4 | 90.4 | [11] |

Table 2: Biological Activity of this compound and Related Fractions

| Substance | Bioassay | IC₅₀ (µg/ml) | IC₅₀ (µM) | Reference |

| Chloroform Extract | α-Glucosidase Inhibition | >100 | - | [8] |

| Neutral Fraction | α-Glucosidase Inhibition | 88.7 | - | [8] |

| This compound | α-Glucosidase Inhibition | 48.5 | 119.8 | [8] |

| Acarbose (Positive Control) | α-Glucosidase Inhibition | 336.7 | 521.5 | [8] |

Biological Activities and Signaling Pathways

This compound exhibits several significant biological activities, making it a compound of high interest for drug development.

α-Glucosidase Inhibition

This compound is a potent inhibitor of α-glucosidase, an enzyme that breaks down carbohydrates in the intestine.[8] By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, suggesting its potential as a therapeutic agent for managing type 2 diabetes mellitus.[8] Its inhibitory activity is significantly stronger than that of acarbose, a commonly used α-glucosidase inhibitor drug.[8]

Anti-Androgenic Activity

This compound has demonstrated significant anti-androgenic effects, which are highly relevant for the treatment of prostate cancer and benign prostatic hyperplasia (BPH).[15][16] Its mechanisms of action include:

-

5α-Reductase Inhibition: It inhibits the enzyme 5α-reductase, which is responsible for converting testosterone to the more potent dihydrotestosterone (DHT).[15][16]

-

Androgen Receptor (AR) Binding: this compound can bind to the androgen receptor, acting as an antagonist.[15][16][17]

-

Downregulation of AR Signaling: This binding leads to the suppression of androgen-induced signaling pathways.[16] Consequently, it can inhibit the growth of androgen-dependent prostate cancer cells (LNCaP) and down-regulate the expression of Prostate-Specific Antigen (PSA), a key biomarker for prostate cancer.[15][16]

References

- 1. Lanostane triterpenoids from Ganoderma lucidum and their inhibitory effects against FAAH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. B:Chemical constituents and biological effects of Ganoderma mushroom [rpbs.journals.ekb.eg]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. functionalfoodscenter.net [functionalfoodscenter.net]

- 7. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]

- 8. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C30H48O2 | CID 13934286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparative isolation of ganoderic acid S, ganoderic acid T and this compound from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Antiproliferation Activity of Ganoderma formosanum Extracts on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ganoderol B: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderol B is a tetracyclic triterpenoid belonging to the lanostane family, isolated from various species of the medicinal mushroom Ganoderma, most notably Ganoderma lucidum. This document provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It details experimental protocols for its isolation and structural elucidation based on available literature. Furthermore, this guide presents key quantitative data in a structured format and visualizes a significant biological signaling pathway influenced by this compound.

Chemical Structure and Stereochemistry

This compound is a complex natural product with the chemical formula C₃₀H₄₈O₂.[1] Its structure is characterized by a lanostane tetracyclic core, which is a common structural motif among triterpenoids isolated from Ganoderma species.[2]

The systematic IUPAC name for this compound is (3β,24E)-Lanosta-7,9(11),24-triene-3,26-diol .[3] The stereochemistry is explicitly defined in its more descriptive IUPAC name: (3S,5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol .[1]

Key structural features include:

-

A hydroxyl group at the C-3 position with a β-configuration.

-

A conjugated diene system within the B and C rings at positions 7 and 9(11).

-

An eight-carbon side chain attached to C-17, featuring a double bond between C-24 and C-25 with an E-configuration, and a primary alcohol at C-26.

The absolute configuration of the chiral centers in the lanostane core has been determined as 3S, 5R, 10S, 13R, 14R, and 17R.

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₂ | [1] |

| Molecular Weight | 440.7 g/mol | [1] |

| CAS Number | 104700-96-1 | [1] |

| Appearance | White crystalline powder | Inferred from similar compounds |

| Solubility | Soluble in chloroform, methanol, ethanol | [3] |

Spectroscopic Data

High-resolution mass spectrometry is a key technique for determining the elemental composition of this compound. The fragmentation pattern of lanostane-type triterpenoids in ESI-MS/MS is complex but provides significant structural information, particularly regarding the side chain and the tetracyclic ring system.

| Ion | m/z (relative abundance) | Interpretation |

| [M+H]⁺ | 441.37 | Protonated molecule |

| [M-H₂O+H]⁺ | 423.36 | Loss of a hydroxyl group as water |

| [M-2H₂O+H]⁺ | 405.35 | Loss of two hydroxyl groups as water |

Note: The fragmentation data is representative of lanostane triterpenoids and may vary slightly for this compound.

Table of ¹H and ¹³C NMR Chemical Shifts for Ganoderol A in CDCl₃ [4]

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 36.5 | 1.95 (m), 1.15 (m) |

| 2 | 34.2 | 2.50 (m) |

| 3 | 218.1 | - |

| 4 | 49.8 | - |

| 5 | 51.1 | 2.05 (m) |

| 6 | 21.5 | 2.20 (m) |

| 7 | 116.8 | 5.40 (d, 5.9) |

| 8 | 145.8 | - |

| 9 | 140.9 | - |

| 10 | 37.0 | - |

| 11 | 116.1 | 5.45 (d, 6.4) |

| 12 | 36.8 | 2.10 (m) |

| 13 | 44.1 | - |

| 14 | 49.9 | - |

| 15 | 32.9 | 1.65 (m), 1.20 (m) |

| 16 | 28.2 | 1.80 (m), 1.50 (m) |

| 17 | 50.8 | 1.90 (m) |

| 18 | 16.1 | 0.65 (s) |

| 19 | 18.9 | 1.18 (s) |

| 20 | 36.3 | 2.15 (m) |

| 21 | 18.4 | 0.95 (d, 6.4) |

| 22 | 34.5 | 1.55 (m) |

| 23 | 24.8 | 2.00 (m) |

| 24 | 125.0 | 5.25 (t, 7.0) |

| 25 | 138.0 | - |

| 26 | 68.9 | 4.15 (s) |

| 27 | 13.9 | 1.70 (s) |

| 28 | 24.5 | 1.10 (s) |

| 29 | 22.3 | 1.05 (s) |

| 30 | 28.0 | 0.98 (s) |

Experimental Protocols

Isolation of this compound from Ganoderma lucidum

The following protocol is a synthesized methodology based on reported isolation procedures.[3]

-

Extraction:

-

Air-dried and powdered fruiting bodies of Ganoderma lucidum are extracted exhaustively with 95% ethanol at room temperature.

-

The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with chloroform.

-

-

Fractionation:

-

The chloroform-soluble fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known triterpenoids are pooled.

-

-

Purification:

-

The pooled fractions are further purified by repeated preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column.

-

A mobile phase of methanol and water in a gradient or isocratic elution is used to isolate this compound.

-

The purity of the isolated compound is confirmed by analytical HPLC.

-

Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Tandem MS (MS/MS) experiments are performed to analyze the fragmentation pattern, which helps in identifying the side chain and the core ring structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to determine the number and types of protons, their chemical environments, and their coupling patterns.

-

¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity of protons and carbons, and thus, the complete planar structure of the molecule.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine the relative stereochemistry of the molecule by observing through-space correlations between protons.

-

Biological Activity and Signaling Pathway

This compound has been reported to exhibit several biological activities, with its anti-androgenic effects being particularly well-studied. It has been shown to inhibit 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT), and to down-regulate the androgen receptor (AR) signaling pathway.[5]

Logical Diagram: Anti-Androgenic Mechanism of this compound

The following diagram illustrates the proposed mechanism of action of this compound in disrupting the androgen receptor signaling pathway.

Conclusion

This compound is a significant bioactive triterpenoid from Ganoderma species with a well-defined chemical structure and stereochemistry. Its isolation and characterization rely on a combination of chromatographic and spectroscopic techniques. The anti-androgenic activity of this compound, mediated through the inhibition of 5α-reductase and down-regulation of the androgen receptor, makes it a compound of interest for further research in drug development, particularly for androgen-dependent conditions. This guide provides a foundational resource for researchers and scientists working with this compound and other related natural products.

References

- 1. This compound | C30H48O2 | CID 13934286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis Pathway of Ganoderol B in Medicinal Mushrooms: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderol B, a lanostane-type triterpenoid from medicinal Ganoderma species, exhibits significant pharmacological potential, including anti-diabetic and anti-androgenic activities. Its biosynthesis is a complex process originating from the mevalonate (MVA) pathway, culminating in the formation of the tetracyclic precursor, lanosterol. Subsequent tailoring of the lanosterol scaffold, primarily through the action of cytochrome P450 monooxygenases (CYPs) and other modifying enzymes, leads to the diverse array of triterpenoids found in these fungi, including this compound. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, from initial precursors to the final molecule. It details the key enzymatic steps, presents quantitative data on triterpenoid production, outlines established experimental protocols for analysis, and visualizes the core pathways and workflows to support further research and development in the field. While the upstream pathway to lanosterol is well-characterized, the precise sequence and specific enzymes involved in the post-lanosterol modifications leading to this compound remain an active area of investigation.

Introduction

For centuries, medicinal mushrooms of the genus Ganoderma, particularly Ganoderma lucidum, have been a cornerstone of traditional medicine in Asia. Their therapeutic properties are attributed to a rich diversity of bioactive secondary metabolites, among which the lanostane-type triterpenoids are of significant interest. This compound, a tetracyclic triterpenoid characterized by a lanosta-7,9(11),24-triene skeleton with hydroxyl groups at positions C-3 and C-26, is one such compound.[1]

Preclinical studies have highlighted the pharmacological relevance of this compound. It has been identified as a potent α-glucosidase inhibitor, suggesting its potential in the management of type 2 diabetes.[1] Furthermore, it has demonstrated anti-androgenic effects by inhibiting 5α-reductase and binding to the androgen receptor, making it a candidate for research into prostate-related conditions.[2] Understanding the biosynthetic origin of this compound is crucial for optimizing its production through biotechnological approaches and for the discovery of novel related compounds.

This guide aims to provide a detailed technical overview of the this compound biosynthesis pathway, consolidating current knowledge on the enzymatic reactions, regulatory influences, and analytical methodologies.

The Mevalonate Pathway: Biosynthesis of the Lanosterol Backbone

The biosynthesis of all triterpenoids in fungi, including this compound, proceeds through the Mevalonate (MVA) pathway.[3][4] This conserved metabolic route constructs the C30 precursor, lanosterol, from simple acetyl-CoA units. The pathway can be broadly divided into four key stages: the formation of the C6 intermediate mevalonate, its conversion to the C5 isoprene building block, the condensation to the C30 linear precursor squalene, and the final cyclization to lanosterol.[3]

The key enzymatic steps are as follows:

-

Acetyl-CoA to HMG-CoA: Two molecules of acetyl-CoA are condensed by acetyl-CoA C-acetyltransferase (AACT) to form acetoacetyl-CoA. This is followed by the addition of a third acetyl-CoA molecule by HMG-CoA synthase (HMGS) to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4]

-

HMG-CoA to Mevalonate: HMG-CoA is reduced to mevalonate by HMG-CoA reductase (HMGR), a rate-limiting enzyme in the pathway.[4][5]

-

Mevalonate to Isopentenyl Pyrophosphate (IPP): Mevalonate undergoes two phosphorylation steps catalyzed by mevalonate kinase (MK) and phosphomevalonate kinase (MPK), followed by a decarboxylation step by mevalonate pyrophosphate decarboxylase (MVD) to yield the fundamental C5 isoprene unit, IPP.[4]

-

IPP to Farnesyl Pyrophosphate (FPP): IPP is isomerized to its electrophilic counterpart, dimethylallyl pyrophosphate (DMAPP), by IPP isomerase (IDI). Subsequently, farnesyl pyrophosphate synthase (FPPS) catalyzes two successive condensations: first, of IPP and DMAPP to form geranyl pyrophosphate (GPP, C10), and second, of GPP and another IPP molecule to form FPP (C15).[4]

-

FPP to Lanosterol: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form the C30 linear hydrocarbon, squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE). In the final and pivotal step, 2,3-oxidosqualene is cyclized by lanosterol synthase (LSS) to form lanosterol, the first tetracyclic triterpenoid precursor.[4][5]

Post-Lanosterol Modifications: The Putative Path to this compound

The immense structural diversity of triterpenoids in Ganoderma arises from the subsequent modification of the lanosterol scaffold. This "post-lanosterol" pathway involves a series of oxidative reactions, including hydroxylations, dehydrogenations, and oxidations, which are primarily catalyzed by a large family of cytochrome P450 monooxygenases (CYPs).[5][6][7]

The exact enzymatic sequence from lanosterol to this compound has not been fully elucidated. However, based on the structure of this compound—lanosta-7,9(11),24-triene-3β,26-diol—the following modifications to lanosterol are necessary:

-

Dehydrogenation: Formation of the characteristic conjugated double bond system at Δ7,9(11) in the B and C rings.

-

Hydroxylation: Introduction of a hydroxyl group at the C-26 position on the side chain. The C-3 hydroxyl group is already present in lanosterol.

-

Isomerization: A shift of the double bond from C-24 in lanosterol to create the lanosta-7,9(11),24-triene structure.

While specific CYPs for these exact steps are still under investigation, studies have identified several CYPs involved in ganoderic acid biosynthesis that perform analogous reactions. For instance, CYP5150L8 has been shown to catalyze the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid.[7][8] It is highly probable that a different CYP or a related hydroxylase is responsible for the single hydroxylation at C-26 to form the alcohol group seen in this compound.

Quantitative Data on Triterpenoid Biosynthesis

While quantitative data specifically for this compound is limited, studies on total triterpenoids and related ganoderic acids provide valuable insights into the productivity of the pathway. The yield of these compounds is highly dependent on the fungal species, strain, developmental stage, and culture conditions. Elicitors such as methyl jasmonate and salicylic acid have been shown to significantly enhance triterpenoid production by upregulating the expression of key biosynthetic genes.[9][10]

| Condition/Gene Modification | Analyte | Fold Change / Yield | Reference |

| Ganoderma lucidum fruiting body induced with Salicylic Acid (SA) | Total Triterpenoids | 23.32% increase vs. control | [10] |

| Sanghuangporus baumii treated with 250 µmol/L Methyl Jasmonate | Total Triterpenoids | 23.31 mg/g | [11] |

| Ganoderma lucidum induced with Ca2+ | Ganoderic Acids (GAs) | 3.7-fold increase | [12] |

| S. cerevisiae expressing G. lucidum CYP5150L8 | 3-hydroxy-lanosta-8, 24-dien-26-oic acid (HLDOA) | 14.5 mg/L | [8] |

Experimental Protocols

Protocol for Triterpenoid Extraction and HPLC Quantification

This protocol provides a general method for the extraction and quantitative analysis of triterpenoids, including this compound, from Ganoderma fruiting bodies or mycelium.

1. Sample Preparation and Extraction: a. Dry the fungal material (fruiting bodies or mycelium) at 60°C to a constant weight and grind into a fine powder. b. Weigh 2.0 g of the powder into a flask. c. Add 50 mL of ethanol (or chloroform) and perform ultrasonic-assisted extraction (e.g., 140 W, 42 kHz) for 45-90 minutes.[13][14] d. Filter the extract through filter paper. The extraction can be repeated two more times on the residue to ensure complete recovery. e. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract. f. Redissolve the dried extract in a known volume of methanol or ethanol for HPLC analysis. Filter the solution through a 0.22 µm syringe filter before injection.

2. HPLC-DAD Analysis: a. HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable. b. Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm) is commonly used.[15] c. Mobile Phase: A gradient elution is typically employed. For example, a binary gradient of Acetonitrile (Solvent A) and 0.03-0.5% aqueous acetic or phosphoric acid (Solvent B).[15][16] d. Gradient Program: A typical gradient might be: 0-20 min, 20-80% A; 20-40 min, 80-100% A; 40-50 min, hold at 100% A. The program must be optimized based on the specific compounds of interest. e. Flow Rate: 1.0 mL/min. f. Detection Wavelength: Triterpenoids are typically detected between 240-255 nm. A DAD allows for monitoring multiple wavelengths; 252 nm is a common choice.[15][17] g. Quantification: Prepare a calibration curve using an authentic standard of this compound. Calculate the concentration in the sample by comparing the peak area to the standard curve.

Protocol for Gene Expression Analysis by qRT-PCR

This protocol outlines the analysis of key triterpenoid biosynthetic gene transcripts (e.g., hmgr, sqs, lss, and candidate CYPs).

1. RNA Extraction and cDNA Synthesis: a. Harvest fresh mycelia or fruiting body tissue and immediately freeze in liquid nitrogen to prevent RNA degradation. b. Extract total RNA using a commercial kit (e.g., TRIzol reagent or a plant/fungi RNA purification kit) according to the manufacturer's instructions. c. Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis. d. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. Quantitative Real-Time PCR (qRT-PCR): a. Primer Design: Design gene-specific primers for the target genes (hmgr, sqs, lss, etc.) and a reference gene (e.g., 18S rRNA, actin, or GAPDH) for normalization.[18] b. Reaction Mixture: Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and the cDNA template. c. Thermal Cycling: Perform the reaction in a real-time PCR system with a typical program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 1 min). d. Data Analysis: Analyze the amplification data. Determine the cycle threshold (Ct) values and calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.[19]

Conclusion and Future Perspectives

The biosynthesis of this compound is rooted in the well-established MVA pathway, which builds the foundational lanosterol skeleton. The subsequent, and more complex, phase of its synthesis involves a series of putative oxidative modifications catalyzed largely by cytochrome P450 enzymes. While the precise enzymes and the sequence of these reactions are not yet fully defined, the framework for their discovery is in place.

Future research should focus on:

-

Functional Genomics: Heterologous expression and characterization of candidate CYP genes from Ganoderma to identify the specific enzymes responsible for the dehydrogenation and hydroxylation steps leading to this compound.[8][20]

-

Metabolic Engineering: Overexpression of rate-limiting enzymes like HMGR and LSS, or the newly identified CYPs, in Ganoderma or a heterologous host like Saccharomyces cerevisiae, could significantly enhance the production of this compound.

-

Integrated Omics: Combining transcriptomics and metabolomics data from Ganoderma cultures under various conditions can help identify correlations between gene expression and triterpenoid accumulation, further refining our understanding of the biosynthetic and regulatory networks.[13]

A complete elucidation of the this compound pathway will not only enable the large-scale, sustainable production of this valuable compound but also provide the tools to generate novel, structurally related triterpenoids with potentially enhanced therapeutic properties.

References

- 1. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]

- 3. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemodiversity, pharmacological activity, and biosynthesis of specialized metabolites from medicinal model fungi Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Insights into Methyl Jasmonate Regulation of Triterpenoid Biosynthesis in Medicinal Fungal Species Sanghuangporusbaumii (Pilát) L.W. Zhou & Y.C. Dai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Calcium-Induced Regulation of Sanghuangporus baumii Growth and the Biosynthesis of Its Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi) [mdpi.com]

- 17. jfda-online.com [jfda-online.com]

- 18. Biotransformation of triterpenoid ganoderic acids from exogenous diterpene dihydrotanshinone I in the cultures of Ganoderma sessile - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of Purified Ganoderol B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ganoderol B, a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. The information compiled herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

Chemical Identity and Structure

This compound is a tetracyclic triterpenoid of the lanostane type.[1] Its structure is characterized by a lanosta-7,9(11),24-triene skeleton with hydroxyl groups at the C-3 and C-26 positions.[1] This specific arrangement of functional groups is crucial for its observed biological activities.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 104700-96-1 | [1] |

| Molecular Formula | C₃₀H₄₈O₂ | [1] |

| Molecular Weight | 440.7 g/mol | [1] |

| IUPAC Name | (3S,5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |

| Synonyms | Ganodermadiol, (3β,24E)-Lanosta-7,9(11),24-triene-3,26-diol | [1] |

| Chemical Class | Triterpenoid, Lanostane | [2] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and understanding its pharmacokinetic profile. As a lipophilic molecule, its solubility is limited in aqueous media but favorable in organic solvents.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 171-173 °C | |

| Optical Rotation | [α]²⁵_D_ = +61° (c=0.18 in CHCl₃) | |

| Solubility (Organic) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Water Solubility | 0.0012 g/L (Predicted) | |

| logP (Octanol-Water) | 7.43 (Predicted) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Polar Surface Area | 40.46 Ų |

Experimental Protocols

The isolation and characterization of this compound require multi-step extraction and chromatographic procedures, followed by spectroscopic analysis for structural confirmation.

This compound is typically isolated from the fruiting bodies or mycelia of Ganoderma lucidum.[3][4] The general workflow involves solvent extraction followed by several stages of chromatographic purification.

Methodology Details:

-

Source Material Preparation: Fruiting bodies of G. lucidum are air-dried and pulverized to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered material is extracted with an organic solvent. Common methods include using chloroform (CHCl₃) or ethanol (EtOH).[4] For instance, a CHCl₃ extract can be prepared from the dried fruiting bodies.[4] Alternatively, ethanol extraction followed by partitioning with petroleum ether can yield a crude triterpenoid fraction.[3]

-

Fractionation: The crude extract is often fractionated to separate compounds based on polarity. For the CHCl₃ extract, this may yield a neutral fraction which is enriched with this compound.[4]

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The enriched fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate compounds.[4]

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using repeated preparative HPLC (p-HPLC) to achieve high purity.[4]

-

High-Speed Counter-Current Chromatography (HSCCC): This is an alternative or supplementary technique that uses a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) to partition and purify the compound.[3] A single run can yield this compound with over 90% purity from a crude sample.[3]

-

-

Purity Assessment: The purity of the final compound is confirmed by analytical HPLC.[3]

The definitive identification of purified this compound relies on a combination of modern spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental formula (C₃₀H₄₈O₂). Fragmentation patterns observed in MS/MS spectra help to confirm the core structure and side chain.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for elucidating the complete chemical structure.[6][7] These techniques map the carbon skeleton and the precise position of protons, hydroxyl groups, and double bonds, confirming the lanostane framework and stereochemistry.[3][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the hydroxyl (-OH) stretching vibrations and C-H bonds present in the molecule.

Biological Activity and Signaling Pathways

This compound exhibits several significant biological activities, making it a compound of interest for drug development, particularly in metabolic and endocrine-related disorders.

This compound is a potent inhibitor of α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose.[4][8] By inhibiting this enzyme, this compound can delay carbohydrate digestion and reduce postprandial hyperglycemia, a key strategy in managing type 2 diabetes.[4][9]

-

Inhibitory Potency: this compound demonstrates high α-glucosidase inhibition with an IC₅₀ value of 119.8 μM (48.5 μg/mL).[4] This is significantly more potent than the positive control, acarbose (IC₅₀ of 521.5 μM).[4]

A key area of research for this compound is its anti-androgenic activity, which has potential applications in the management of prostate cancer and benign prostatic hyperplasia (BPH).[10] The mechanism is multifaceted, targeting the androgen receptor (AR) signaling pathway at multiple points.

Mechanism of Action:

-

5α-Reductase Inhibition: this compound inhibits 5α-reductase, the enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT).[10][11]

-

Androgen Receptor Binding: The compound can bind directly to the androgen receptor, competing with DHT.[10][11]

-

Down-regulation of AR Signaling: This dual action leads to the overall down-regulation of AR signaling, which in turn inhibits the growth of androgen-dependent cells, such as LNCaP prostate cancer cells, and suppresses the expression of androgen-responsive genes like Prostate-Specific Antigen (PSA).[10][11]

Conclusion

Purified this compound is a well-characterized triterpenoid with significant therapeutic potential. Its defined chemical structure and physicochemical properties, combined with its potent biological activities as an α-glucosidase inhibitor and an anti-androgenic agent, make it a strong candidate for further preclinical and clinical investigation. The detailed protocols for its purification and its known mechanisms of action provide a solid foundation for researchers and drug developers aiming to explore its utility in metabolic and oncological applications.

References

- 1. This compound | C30H48O2 | CID 13934286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. foodb.ca [foodb.ca]

- 3. Preparative isolation of ganoderic acid S, ganoderic acid T and this compound from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Silico Modeling of Ganoderol B Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the computational methodologies used to investigate the protein binding characteristics of Ganoderol B, a bioactive triterpenoid from the medicinal mushroom Ganoderma lucidum. The application of in silico modeling is crucial for elucidating the molecular mechanisms underlying the therapeutic potential of this compound, particularly in areas such as cancer and metabolic disorders.

Introduction to this compound and its Therapeutic Potential

This compound is a lanostane-type triterpenoid that has garnered significant interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-androgenic agent, making it a compound of interest for research into prostate cancer and benign prostatic hyperplasia (BPH).[1][2][3] Specifically, this compound has been shown to exhibit 5α-reductase inhibitory activity and the ability to bind to the androgen receptor (AR).[1][2][3] This interaction leads to the down-regulation of AR signaling, which is a key pathway in the progression of prostate cancer.[1][2]

Beyond its anti-androgenic effects, this compound has also been identified as a potent inhibitor of α-glucosidase, with an IC50 value of 119.8 μM, suggesting its potential application in the management of type 2 diabetes by preventing the digestion of carbohydrates.[3][4] Furthermore, in silico studies have predicted this compound as a potential inhibitor of the Rhinovirus (RV) coat protein, indicating possible antiviral applications.[5] The diverse biological activities of this compound and other triterpenoids from Ganoderma species, such as ganoderic acids which have been shown to target proteins like tubulin and TNF-α, underscore the importance of computational methods to explore their mechanisms of action.[6][7][8]

The In Silico Drug Discovery Workflow

The computational investigation of this compound's protein binding follows a structured workflow. This process begins with identifying potential protein targets and culminates in the detailed analysis of the protein-ligand complex.

References

- 1. researchgate.net [researchgate.net]

- 2. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:104700-96-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Target proteins of ganoderic acid DM provides clues to various pharmacological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderol B: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Ganoderol B, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community.[1] This interest stems from its potential therapeutic applications, including its activity as a potent α-glucosidase inhibitor and its role in modulating the androgen receptor signaling pathway.[2] As with any compound intended for research or pharmaceutical development, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, pharmacokinetic studies, and ensuring the reliability of experimental results.

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural product.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. Triterpenoids, including this compound, are generally characterized by their lipophilic nature, which often translates to poor aqueous solubility.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively available in peer-reviewed literature. However, information from commercial suppliers and data on structurally related compounds can provide valuable insights.

Table 1: Quantitative Solubility Data for this compound and a Related Triterpenoid

| Compound | Solvent | Solubility | Remarks |

| This compound | Dimethyl Sulfoxide (DMSO) | 1.85 mg/mL | Requires sonication for dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent is hygroscopic. |

| Ganoderic Acid D | Ethanol | ~30 mg/mL | Purging with an inert gas is recommended. |

| Ganoderic Acid D | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Purging with an inert gas is recommended. |

| Ganoderic Acid D | Dimethylformamide (DMF) | ~30 mg/mL | Purging with an inert gas is recommended. |

| Ganoderic Acid D | 1:3 solution of Ethanol:PBS (pH 7.2) | ~0.25 mg/mL | It is not recommended to store the aqueous solution for more than one day.[3] |

*Ganoderic Acid D is a structurally related lanostane triterpenoid from Ganoderma lucidum. This data is provided for illustrative purposes, and the solubility of this compound may differ.

General Solubility Considerations

Based on its chemical structure and the available data, the following general solubility characteristics for this compound can be inferred:

-

Aqueous Solubility: Expected to be very low in water and aqueous buffers due to its tetracyclic triterpenoid structure, which is predominantly non-polar.

-

Polar Aprotic Solvents: Demonstrates solubility in DMSO, a common solvent for initial in vitro screening of poorly soluble compounds.

-

Polar Protic Solvents: Likely to have some solubility in alcohols such as ethanol and methanol, which can be enhanced with heating or sonication.

-

Non-Polar Organic Solvents: Expected to be soluble in solvents like chloroform, ethyl acetate, and acetone, which are often used in the extraction and purification of triterpenoids from natural sources.

Stability of this compound

The stability of a compound under various environmental conditions is a critical factor for its handling, storage, and the development of stable pharmaceutical formulations.

Storage Recommendations

Based on information from commercial suppliers, the following storage conditions are recommended for this compound to maintain its integrity:

-

Long-term storage: -80°C for up to 6 months.

-

Short-term storage: -20°C for up to 1 month.

-

Protection from light: It is advised to protect this compound from light, suggesting potential photosensitivity.

Forced Degradation and Stability-Indicating Studies

Potential Degradation Pathways:

-

Hydrolysis: The ester or ether linkages, if present in related compounds, could be susceptible to acid or base-catalyzed hydrolysis.

-

Oxidation: The double bonds within the triterpenoid structure may be susceptible to oxidation.

-

Photodegradation: As suggested by storage recommendations, exposure to light, particularly UV radiation, may lead to degradation.

-

Thermal Degradation: High temperatures can lead to various degradation reactions.

Experimental Protocols

This section outlines detailed methodologies for conducting solubility and stability studies for this compound.

Solubility Determination Protocol

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

Caption: Workflow for solubility determination using the shake-flask method.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

-

This compound (solid and in solution)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl solution. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH solution. Incubate at a specific temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add H₂O₂ solution. Store at room temperature for a defined period.

-

Thermal Degradation: Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photolytic Degradation: Expose solid this compound and a solution of this compound to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Control Samples: Prepare control samples (unstressed) for comparison.

-

Analysis: Analyze all stressed and control samples by a stability-indicating HPLC-PDA-MS method. Compare the chromatograms to identify degradation products. The mass spectrometer will aid in the structural elucidation of the degradants.

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathway Modulation

This compound has been reported to exert its biological effects through the modulation of specific signaling pathways. One of the key pathways identified is the androgen receptor (AR) signaling pathway, which is crucial in the context of prostate cancer.

Androgen Receptor Signaling Pathway

Testosterone, a primary androgen, is converted to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase. DHT binds to the androgen receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the AR complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes, such as prostate-specific antigen (PSA), which are involved in cell growth and proliferation. This compound has been shown to inhibit 5α-reductase and also to bind to the androgen receptor, thereby down-regulating this signaling pathway.[2]

Caption: Inhibition of the Androgen Receptor Signaling Pathway by this compound.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of this compound. While quantitative data is limited, the provided information on its solubility in DMSO, storage conditions, and the detailed experimental protocols offer a solid foundation for researchers. The insolubility in aqueous media and the potential for degradation underscore the importance of careful formulation and handling. The elucidation of its interaction with the androgen receptor signaling pathway highlights one of the key mechanisms behind its therapeutic potential. Further research is warranted to expand the solubility and stability profiles of this compound, which will be crucial for its continued development as a potential therapeutic agent.

References

The Natural Abundance and Analysis of Ganoderol B in Ganoderma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of Ganoderol B, a significant bioactive triterpenoid, across various species of the genus Ganoderma. It details the experimental protocols for its extraction and quantification, outlines its biosynthetic pathway, and presents the current state of knowledge to support research and development efforts. While this compound is a known constituent of several Ganoderma species, it is important to note that quantitative data in peer-reviewed literature is less extensive compared to other triterpenoids like ganoderic acids.

Natural Abundance of this compound

This compound, a lanostane-type triterpene alcohol, has been identified in several prominent Ganoderma species, most notably Ganoderma lucidum.[1] Its presence is also reported in species such as Ganoderma pfeifferi and Ganoderma sinense.[2][3] Unlike the more extensively quantified ganoderic acids, specific concentrations of this compound in raw fungal material are not widely documented. Most studies focus on its isolation and bioactivity rather than its precise natural abundance.

The concentration of triterpenoids, in general, can vary significantly based on the species, the part of the mushroom used (fruiting body, mycelia, or spores), cultivation conditions, and geographical origin.[4][5][6] For instance, the total triterpene content in commercial Ganoderma samples can range from 0.21% to as high as 10.56%.[6] While specific data for this compound is limited, some studies provide insights into its yield from extracts, offering a semi-quantitative perspective.

Table 1: Reported Presence and Yield of this compound and Related Triterpenoids in Ganoderma Species

| Ganoderma Species | Part Used | Compound Identified | Reported Concentration / Yield | Analytical Method | Reference(s) |

| Ganoderma lucidum | Fruiting Body | This compound | Isolation confirmed; potent α-glucosidase inhibitor (IC₅₀ of 48.5 µg/ml).[7] | Chloroform Extraction, Silica Gel Chromatography, p-HPLC | [7] |

| Ganoderma lucidum | Mycelia | This compound | 16.4 mg isolated from 300 mg of a crude triterpene sample.[8] | Ethanol/Petroleum Ether Extraction, HSCCC, HPLC | [8] |

| Ganoderma lucidum | Fruiting Body | Ganoderic Acid B | 0.39 g/kg (390 µg/g) after 4 days of high oxygen treatment.[9] | HPLC | [9] |

| Ganoderma pfeifferi | Basidiocarps | This compound | Presence confirmed through isolation. | Not specified | [2] |

| Ganoderma spp. (Indigenous to India) | Fruiting Body | Ganoderic Acid B | 16.64 to 916.89 µg/g.[10] | RP-HPLC | [10] |

Note: Ganoderic Acid B is listed for comparative purposes to highlight the availability of quantitative data for related triterpenoids. It is structurally different from this compound.

Biosynthesis of this compound

This compound, like all Ganoderma triterpenoids, is synthesized via the mevalonate (MVA) pathway.[9] This complex metabolic process begins with acetyl-CoA and proceeds through several key intermediates to produce lanosterol, the universal precursor to all lanostane-type triterpenoids in the fungus. The transformation of lanosterol into the diverse array of ganoderic acids and ganoderols involves a series of poorly understood but critical oxidation, reduction, and acylation reactions.[9] Key regulatory enzymes in the early stages of this pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and squalene synthase (SQS), have been identified as crucial for the overall yield of triterpenoids.[9]

Experimental Protocols

The extraction, isolation, and quantification of this compound require a multi-step approach. The methodologies described below are synthesized from various protocols used for Ganoderma triterpenoids.

Sample Preparation and Extraction

-

Drying and Pulverization : The fungal material (fruiting body or mycelia) is first dried, typically in an oven at 60-70°C, to a constant weight.[11] It is then ground into a fine powder (e.g., passing through a 60-mesh sieve) to increase the surface area for efficient extraction.[11]

-

Solvent Extraction : The powdered sample is extracted using an organic solvent. Ethanol (95-100%) is commonly employed, often under reflux or sonication at elevated temperatures (e.g., 60-80°C) for several hours.[11][12] Chloroform has also been used effectively for extracting this compound.[7] A typical solid-to-liquid ratio is 1:20 (g/mL).[11] The extraction process is usually repeated multiple times to ensure maximum yield.

-

Concentration : The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude triterpenoid extract.[11]

Isolation and Purification

For obtaining pure this compound for use as an analytical standard or for bioactivity studies, the crude extract must be further purified.

-

Solvent Partitioning : The crude extract can be partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, water) to separate compounds based on polarity.

-

Column Chromatography : The triterpenoid-rich fraction is subjected to column chromatography. Silica gel is a common stationary phase, with elution performed using a gradient of solvents like chloroform/methanol or hexane/ethyl acetate.[7]

-

High-Performance/Speed Counter-Current Chromatography (HPLC/HSCCC) : For final purification, preparative HPLC or HSCCC is highly effective.[7][8] HSCCC, a support-free liquid-liquid partition chromatography technique, has been successfully used to isolate this compound with high purity (over 90%) using a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water.[8]

Quantification by HPLC

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or UV detector is the standard method for quantifying specific triterpenoids.[4][13]

-

Chromatographic System : A typical setup includes a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

-

Mobile Phase : A gradient elution is generally used, involving a mixture of an aqueous phase (often acidified with phosphoric or acetic acid to a pH of ~3.0) and an organic phase (acetonitrile or methanol).[10][13][14]

-

Detection : Triterpenoids are typically detected by UV absorbance at a wavelength of approximately 252-254 nm.[4][10][13]

-

Quantification : A calibration curve is generated using a pure standard of this compound at various concentrations. The concentration in the sample extract is then determined by comparing its peak area to the standard curve.[13]

Conclusion and Future Directions

This compound is a pharmacologically significant triterpenoid found in several Ganoderma species. While its presence is confirmed, particularly in G. lucidum, a clear gap exists in the literature regarding its comprehensive quantification across different species and under varied cultivation parameters. The protocols for its extraction and analysis are well-established within the broader context of triterpenoid chemistry. Future research should focus on developing and applying validated analytical methods to quantify this compound in a wider range of Ganoderma species. Such data would be invaluable for the quality control of Ganoderma-based products and for maximizing the yield of this potent compound for drug development and nutraceutical applications.

References

- 1. The anti-androgen effect of this compound isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biologically active metabolites of the genus Ganoderma: Three decades of myco-chemistry research [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. akjournals.com [akjournals.com]

- 5. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. maxapress.com [maxapress.com]

- 7. This compound: a potent α-glucosidase inhibitor isolated from the fruiting body of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparative isolation of ganoderic acid S, ganoderic acid T and this compound from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | High Oxygen Treatments Enhance the Contents of Phenolic Compound and Ganoderic Acid, and the Antioxidant and DNA Damage Protective Activities of Ganoderma lingzhi Fruiting Body [frontiersin.org]

- 10. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of the Ethnobotanical Uses and Pharmacological Activities of Ganoderol B-Containing Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

For millennia, fungi from the Ganoderma genus, particularly Ganoderma lucidum (Lingzhi or Reishi), have been a cornerstone of traditional medicine in Asia, revered for their purported ability to promote health and longevity.[1][2] Modern phytochemical research has identified a vast array of bioactive compounds within these fungi, with triterpenoids being a major class responsible for many of their therapeutic effects.[3] Among these is Ganoderol B, a lanostane-type triterpenoid that has demonstrated significant potential in several pharmacological domains. This technical guide provides a comprehensive review of the ethnobotanical background of this compound-containing fungi, details its known biological activities with supporting quantitative data, outlines the experimental protocols for its isolation and functional analysis, and visualizes the key signaling pathways it modulates.

Ethnobotanical Significance of Ganoderma Species

The genus Ganoderma encompasses a variety of polypore mushrooms known for their glossy, varnished appearance.[4] Historically, Ganoderma lucidum is the most celebrated species, with over 2,000 years of use in traditional Chinese medicine to enhance vital energy, strengthen cardiac and liver function, boost the immune system, and increase longevity.[1][2] It has been traditionally prepared as a tea or powder to treat a wide range of ailments, from stress and insomnia to hypertension and hepatitis.[5][6]

Other species also have a history of medicinal use:

-

Ganoderma tsugae (Hemlock Reishi): Used similarly to G. lucidum and found in North America.[1]

-

Ganoderma applanatum (Artist's Conk): Known in herbal medicine for its anti-inflammatory and anti-tumor properties.[1][7]

-

Ganoderma sinense: A species used in Chinese medicine, noted for a chemical composition distinct from G. lucidum.[1][8]

-

Ganoderma pfeifferi (Beeswax Bracket): A European species recognized in traditional medicine for its potential antioxidant and antimicrobial effects.[9][10]

While traditional use is well-documented, modern research seeks to isolate the specific bioactive constituents, such as this compound, and elucidate their mechanisms of action.

Quantitative Bioactivity Data

This compound has been identified as a key bioactive triterpenoid in Ganoderma lucidum.[11][12] Its pharmacological effects have been quantified in several preclinical studies. The total triterpenoid content can vary significantly depending on the fungal strain, growth stage, and cultivation substrate.[1][13]

| Fungal Source | Bioactive Compound(s) | Bioactivity Assay | Result (IC₅₀) | Reference(s) |

| Ganoderma lucidum (fruiting body) | This compound | α-Glucosidase Inhibition | 48.5 µg/mL (119.8 µM) | [11] |

| Ganoderma lucidum (fruiting body) | Acarbose (Positive Control) | α-Glucosidase Inhibition | 336.7 µg/mL (521.5 µM) | [11] |

| Ganoderma lucidum | This compound | Anti-inflammatory (LPS-induced NO production in BV-2 cells) | 13.72 µM | [14] (from cited PMID) |

| Ganoderma lucidum | Ganoderic Acid DM | 5α-Reductase Inhibition | 10.6 µM | |

| Ganoderma lucidum | 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one | 5α-Reductase Inhibition | 41.9 µM |

Table 1: Summary of In Vitro Bioactivities of this compound and Related Ganoderma Triterpenoids.

| Fungal Strain / Product | Part / Extract | Total Triterpenoid Content (% w/w) | Reference(s) |

| Ganoderma lucidum (Commercial Variants) | Fruiting Body | 3.84% - 16.84% | [1] |

| Ganoderma lucidum (Commercial Samples) | Fruiting Body | 0.21% - 10.56% | [13] |

| Ganoderma tsugae (Commercial Samples) | Fruiting Body | 0.28% - 2.20% (of 9 specific ganoderic acids) |

Table 2: Total Triterpenoid Content in Ganoderma Species.

Experimental Protocols

The isolation, quantification, and bio-evaluation of this compound involve a series of precise laboratory procedures.

Isolation and Quantification of this compound

This workflow outlines the general procedure for extracting and purifying this compound from fungal material for subsequent analysis.

Methodology Details:

-

Extraction: Dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a solvent such as ethanol or chloroform at elevated temperatures (e.g., 60-80°C) or via maceration at room temperature.[2] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) is used to separate the compounds based on polarity, yielding multiple fractions.[11]

-

Purification: Fractions showing activity in preliminary screens are further purified using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[11]

-

Quantification & Identification: The purity and concentration of the isolated compound are determined by analytical HPLC, typically with UV detection at 240-255 nm. The definitive structure of this compound is confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which reveals its molecular weight and fragmentation patterns.[5]

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Its inhibition can help manage postprandial hyperglycemia.[11]

Protocol:

-

Reagent Preparation:

-

Enzyme Solution: Yeast α-glucosidase (EC 3.2.1.20) is dissolved in a phosphate buffer (e.g., 50 mM, pH 6.8) to a concentration of 0.5-1.0 U/mL.[2][11]

-

Substrate Solution: p-Nitrophenyl-α-D-glucopyranoside (pNPG) is dissolved in the same phosphate buffer to a concentration of 1-3 mM.[1][11]

-

Inhibitor Solution: this compound is dissolved (typically in DMSO) and serially diluted with the buffer to various concentrations.

-

Stop Solution: A sodium carbonate (Na₂CO₃) solution (e.g., 0.1-1.0 M) is prepared.[1][11]

-

-

Assay Procedure (96-well plate format):

-

Data Analysis:

-

Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.[2][11]

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting inhibition percentage against inhibitor concentration.

-

Anti-Androgenic Activity Assays

This compound's anti-androgenic effects are evaluated through its ability to inhibit 5α-reductase and block androgen receptor signaling in prostate cancer cells.[7][12]

This assay measures the inhibition of the enzyme that converts testosterone to the more potent dihydrotestosterone (DHT).

Protocol:

-

Enzyme Preparation: Microsomes containing 5α-reductase are prepared from rat liver homogenates.

-

Reaction Mixture: In a reaction tube, combine the microsomal suspension, a phosphate buffer (pH 6.5), testosterone, and the test compound (this compound) at various concentrations.

-

Initiation and Incubation: The reaction is initiated by adding NADPH as a cofactor. The mixture is then incubated at 37°C for 30-60 minutes.

-

Extraction and Analysis: The reaction is stopped, and the remaining testosterone is extracted using an organic solvent. The amount of testosterone is quantified using HPLC with UV detection at ~242 nm.

-

Data Analysis: The inhibitory activity is determined by comparing the amount of testosterone remaining in the sample tubes to the control tubes. The IC₅₀ value is then calculated.

This cell-based assay assesses the ability of this compound to inhibit the growth of androgen-sensitive human prostate cancer cells (LNCaP).

Protocol:

-

Cell Culture: LNCaP cells, which express the androgen receptor, are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS). For the experiment, cells are often switched to a medium with charcoal-stripped FBS (CS-FBS) to remove endogenous androgens.

-

Plating and Treatment: Cells are seeded in multi-well plates (e.g., 12-well or 96-well) at a density of 1-3 x 10⁴ cells/cm². After allowing the cells to attach, the medium is replaced with fresh CS-FBS medium containing a stimulating androgen (e.g., testosterone or the synthetic androgen R1881) and varying concentrations of this compound.

-

Incubation: The cells are incubated for an extended period, typically 6-10 days, to allow for measurable differences in proliferation.

-

Viability Assessment: Cell proliferation or viability is measured using a standard method, such as direct cell counting with a hemocytometer, or a colorimetric assay like the Alamar Blue or MTT assay.[3]

-

Data Analysis: The proliferation of treated cells is compared to the androgen-stimulated control to determine the percentage of growth inhibition.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are rooted in its ability to modulate specific intracellular signaling cascades, particularly those related to hormonal regulation and inflammation.

Inhibition of Androgen Receptor (AR) Signaling